molecular formula C₈¹³CH₁₀F₂¹⁵N₂O₅ B1140555 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 CAS No. 1233921-75-9

2',2'-Difluoro-2'-deoxyuridine-13C,15N2

Cat. No.: B1140555
CAS No.: 1233921-75-9
M. Wt: 267.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is a synthetic derivative of the natural nucleoside 2’-deoxyuridine, which is found in DNA and RNA. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it valuable for various scientific research applications. It is primarily used as a metabolite of Gemcitabine, a nucleoside analog used in chemotherapy .

Scientific Research Applications

2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.

    Biology: Employed in studies of DNA and RNA synthesis, repair, and degradation.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs like Gemcitabine.

    Industry: Applied in the development of new pharmaceuticals and diagnostic tools

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the molecular structure of 2’,2’-Difluoro-2’-deoxyuridine. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the fluorine atoms and form the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to achieve the desired isotopic labeling and chemical purity. The production is carried out under strict quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions: 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Comparison with Similar Compounds

    2’,2’-Difluoro-2’-deoxyuridine: The non-labeled version of the compound, used in similar research applications.

    Gemcitabine: A nucleoside analog used in chemotherapy, which is metabolized to 2’,2’-Difluoro-2’-deoxyuridine.

    2’-Deoxyuridine: The natural nucleoside found in DNA and RNA

Uniqueness: 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is unique due to its isotopic labeling, which allows for detailed metabolic studies and precise tracking in biological systems. This makes it a valuable tool for researchers studying nucleoside metabolism and the pharmacokinetics of nucleoside analogs .

Properties

{ "Design of the Synthesis Pathway": [ "The synthesis of '2',2'-Difluoro-2'-deoxyuridine-13C,15N2' can be achieved by a multi-step process involving the modification of uracil.", "The starting material, uracil, is first converted to 5-iodouracil through iodination.", "5-iodouracil is then treated with a mixture of deuterium oxide and trifluoroacetic acid to yield 5-iodo-2'-deoxyuridine-13C,15N2'.", "The final step involves the introduction of fluorine atoms at the 2' position of the deoxyribose sugar using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield '2',2'-Difluoro-2'-deoxyuridine-13C,15N2'."], "Starting Materials": [ - "Uracil", - "Iodine", - "Deuterium oxide", - "Trifluoroacetic acid", - "Diethylaminosulfur trifluoride (DAST)"], "Reaction": [ - "Iodination of Uracil using iodine to yield 5-iodouracil.", - "Treatment of 5-iodouracil with a mixture of deuterium oxide and trifluoroacetic acid to yield 5-iodo-2'-deoxyuridine-13C,15N2'.", - "Introduction of fluorine atoms at the 2' position of the deoxyribose sugar using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield '2',2'-Difluoro-2'-deoxyuridine-13C,15N2'."] }

CAS No.

1233921-75-9

Molecular Formula

C₈¹³CH₁₀F₂¹⁵N₂O₅

Molecular Weight

267.16

Synonyms

2’-Deoxy-2’,2’-difluorouridine-13C,15N2 ;  2’,2’-Difluorodeoxyuridine-13C,15N2; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.